molecular formula C19H17N3O3S B6557672 methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 1040676-69-4

methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6557672
CAS No.: 1040676-69-4
M. Wt: 367.4 g/mol
InChI Key: WKVQZRWXBQHXJM-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound that features a thiazole ring, a phenylamino group, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.

    Acetylation: The intermediate product undergoes acetylation to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aniline, halogenated thiazoles, and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities and exhibit similar biological activities.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters that can be compared in terms of their chemical reactivity and applications.

Uniqueness

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is unique due to the combination of its thiazole ring, phenylamino group, and benzoate ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-9-15(10-8-13)20-17(23)11-16-12-26-19(22-16)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVQZRWXBQHXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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